molecular formula C11H22N2O2 B13427013 endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine acetate

endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine acetate

Cat. No.: B13427013
M. Wt: 214.30 g/mol
InChI Key: HYQYXDHNQSCRHN-QGGRMKRSSA-N
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Preparation Methods

The synthesis of endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine acetate involves several steps. One method includes reacting a 9-azabicyclo[3.3.1]nonan-3-one derivative with hydrogen in the presence of a ruthenium complex catalyst . This reaction yields an endo-9-azabicyclo[3.3.1]nonan-3-ol derivative, which can then be further processed to obtain the desired compound.

Chemical Reactions Analysis

Endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: It can be reduced in the presence of specific catalysts.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include hydrogen, ruthenium complexes, and other catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine acetate involves its interaction with serotonin receptors. As a serotonin receptor antagonist, it blocks the action of serotonin, a neurotransmitter that can cause nausea and vomiting . This interaction helps prevent these symptoms, particularly in patients undergoing chemotherapy or surgery.

Comparison with Similar Compounds

Endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine acetate is unique due to its specific structure and interaction with serotonin receptors. Similar compounds include:

These compounds share structural similarities but differ in their specific applications and effects.

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

acetic acid;(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine

InChI

InChI=1S/C9H18N2.C2H4O2/c1-11-8-3-2-4-9(11)6-7(10)5-8;1-2(3)4/h7-9H,2-6,10H2,1H3;1H3,(H,3,4)/t7?,8-,9+;

InChI Key

HYQYXDHNQSCRHN-QGGRMKRSSA-N

Isomeric SMILES

CC(=O)O.CN1[C@@H]2CCC[C@H]1CC(C2)N

Canonical SMILES

CC(=O)O.CN1C2CCCC1CC(C2)N

Origin of Product

United States

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